Methoxytriethyleneoxyundecyltrimethoxysilane
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Overview
Description
Methoxytriethyleneoxyundecyltrimethoxysilane is a specialized organosilane compound with the molecular formula C21H46O7Si and a molecular weight of 438.67 g/mol . This compound is known for its unique structure, which includes a methoxy group, triethyleneoxy chain, and undecyltrimethoxysilane moiety. It is primarily used as a chemical intermediate and has applications in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxytriethyleneoxyundecyltrimethoxysilane is synthesized through a series of chemical reactions involving the introduction of methoxy and triethyleneoxy groups to an undecyltrimethoxysilane backbone. The synthesis typically involves the following steps:
Hydrosilylation: The reaction of an alkene with a hydrosilane in the presence of a catalyst to form a silane intermediate.
Methoxylation: The final step involves the addition of methoxy groups to the silane intermediate.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation and etherification processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Methoxytriethyleneoxyundecyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts slowly with moisture or water, leading to the formation of silanols and methanol.
Condensation: Can undergo condensation reactions with other silanes or silanols to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water or moisture.
Condensation: Catalyzed by acids or bases, often carried out at elevated temperatures.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Methoxytriethyleneoxyundecyltrimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion of organic and inorganic materials.
Medicine: Investigated for its potential in drug delivery systems and the development of medical devices.
Mechanism of Action
The mechanism of action of methoxytriethyleneoxyundecyltrimethoxysilane involves its ability to form strong bonds with both organic and inorganic substrates. This is primarily due to the presence of reactive silane groups that can undergo hydrolysis and condensation reactions. The compound’s triethyleneoxy chain provides flexibility and enhances its compatibility with various materials .
Molecular Targets and Pathways:
Surface Modification: The silane groups react with hydroxyl groups on surfaces, forming stable siloxane bonds.
Adhesion Promotion: The compound enhances adhesion by forming a covalent bond with the substrate, improving the mechanical properties of the material.
Comparison with Similar Compounds
Methoxytriethyleneoxyundecyltrimethoxysilane can be compared with other organosilane compounds, such as:
- Trimethoxypropylsilane
- Triethoxyoctylsilane
- Methoxytriethyleneoxyoctyltrimethoxysilane
Uniqueness: this compound is unique due to its specific combination of methoxy, triethyleneoxy, and undecyltrimethoxysilane groups. This structure provides it with distinct properties, such as enhanced flexibility, improved adhesion, and compatibility with a wide range of materials .
Properties
Molecular Formula |
C21H40O7Si |
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Molecular Weight |
432.6 g/mol |
IUPAC Name |
trimethoxy-[2-[2-[2-(1-methoxyoctyl)oxetan-2-yl]oxetan-2-yl]oxetan-2-yl]silane |
InChI |
InChI=1S/C21H40O7Si/c1-6-7-8-9-10-11-18(22-2)19(12-15-26-19)20(13-16-27-20)21(14-17-28-21)29(23-3,24-4)25-5/h18H,6-17H2,1-5H3 |
InChI Key |
FIHUJYJCWSQAMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1(CCO1)C2(CCO2)C3(CCO3)[Si](OC)(OC)OC)OC |
Origin of Product |
United States |
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